molecular formula C22H16BrN5 B3843917 4-(4-bromophenyl)-6-phenyl-N-[(E)-pyridin-3-ylmethylideneamino]pyrimidin-2-amine

4-(4-bromophenyl)-6-phenyl-N-[(E)-pyridin-3-ylmethylideneamino]pyrimidin-2-amine

Cat. No.: B3843917
M. Wt: 430.3 g/mol
InChI Key: BDCSUSLGGSUOBI-MFKUBSTISA-N
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Description

4-(4-bromophenyl)-6-phenyl-N-[(E)-pyridin-3-ylmethylideneamino]pyrimidin-2-amine is a complex organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromophenyl)-6-phenyl-N-[(E)-pyridin-3-ylmethylideneamino]pyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with 3-aminopyridine to form an intermediate Schiff base. This intermediate is then reacted with 6-phenyl-2-aminopyrimidine under specific conditions to yield the desired compound. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-(4-bromophenyl)-6-phenyl-N-[(E)-pyridin-3-ylmethylideneamino]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide in polar aprotic solvents.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-(4-bromophenyl)-6-phenyl-N-[(E)-pyridin-3-ylmethylideneamino]pyrimidin-2-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Biological Research: It is used in molecular docking studies to understand its interaction with various biological targets, aiding in the design of new therapeutic agents.

    Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 4-(4-bromophenyl)-6-phenyl-N-[(E)-pyridin-3-ylmethylideneamino]pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting various cellular pathways. For example, it may inhibit kinases involved in cell signaling, leading to the suppression of cancer cell growth. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(4-bromophenyl)-thiazol-2-amine: Another compound with a bromophenyl group, known for its antimicrobial and anticancer properties.

    4-[(4-bromophenyl)ethynyl]pyridine: Known for its coordination chemistry and applications in materials science.

Uniqueness

4-(4-bromophenyl)-6-phenyl-N-[(E)-pyridin-3-ylmethylideneamino]pyrimidin-2-amine stands out due to its unique combination of a pyrimidine core with a bromophenyl and pyridinylmethylideneamino groups. This structural uniqueness contributes to its diverse range of applications and potential as a multifunctional compound in various scientific fields.

Properties

IUPAC Name

4-(4-bromophenyl)-6-phenyl-N-[(E)-pyridin-3-ylmethylideneamino]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrN5/c23-19-10-8-18(9-11-19)21-13-20(17-6-2-1-3-7-17)26-22(27-21)28-25-15-16-5-4-12-24-14-16/h1-15H,(H,26,27,28)/b25-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDCSUSLGGSUOBI-MFKUBSTISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)NN=CC3=CN=CC=C3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)N/N=C/C3=CN=CC=C3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-bromophenyl)-6-phenyl-N-[(E)-pyridin-3-ylmethylideneamino]pyrimidin-2-amine
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4-(4-bromophenyl)-6-phenyl-N-[(E)-pyridin-3-ylmethylideneamino]pyrimidin-2-amine

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